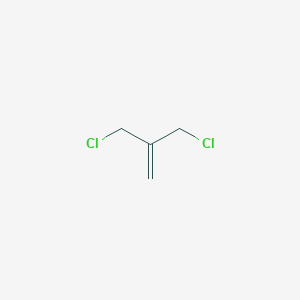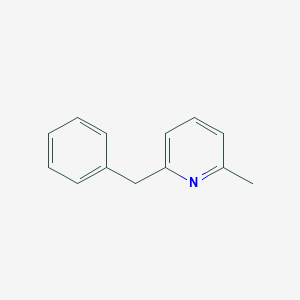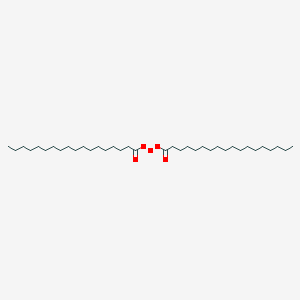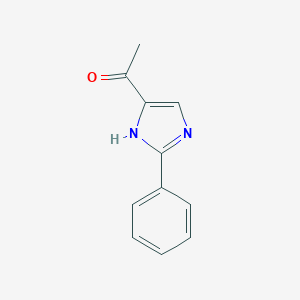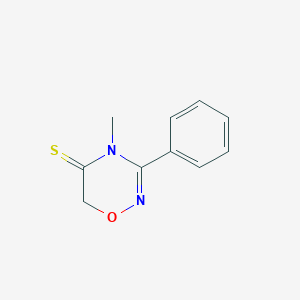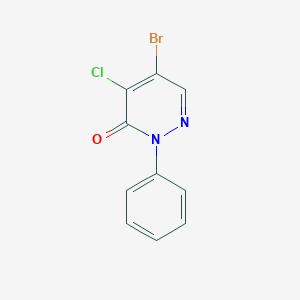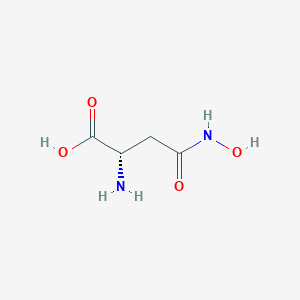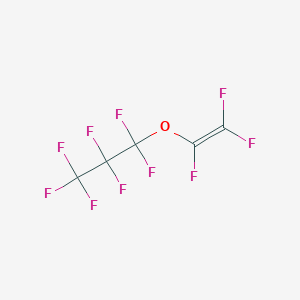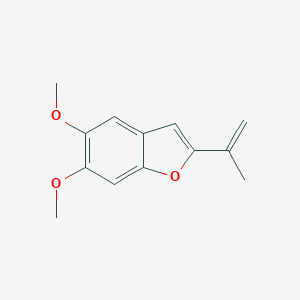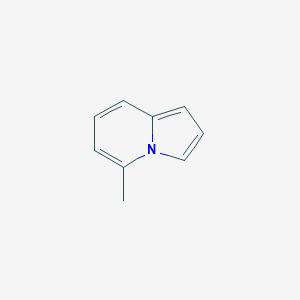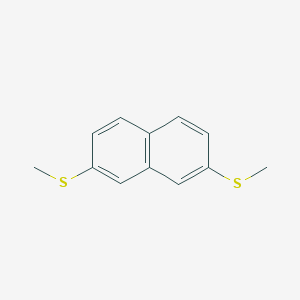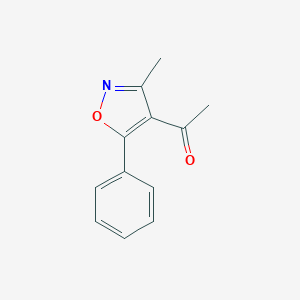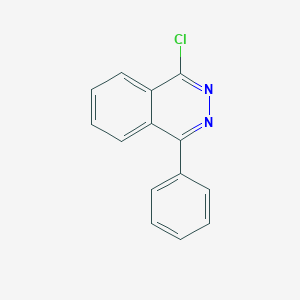![molecular formula C7H9ClO4 B158395 [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate CAS No. 10118-72-6](/img/structure/B158395.png)
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is an organic compound with the molecular formula C7H11ClO4 It is a derivative of propene, featuring a chloro group and two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate can be synthesized through the reaction of 1,3-dichloropropene with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of chlorine atoms with acetate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of acetic acid and other carboxylic acids.
Reduction: Formation of 1-Propene-1,3-diol, diacetate.
Substitution: Formation of various substituted propene derivatives.
Applications De Recherche Scientifique
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and acetate groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release acetic acid, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propene-1,3-diol, diacetate: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Propene-1,1-diol, diacetate: Has a different structural arrangement, affecting its chemical properties and reactivity.
1-Propene, 2-chloro-: Lacks the diacetate groups, resulting in different chemical behavior and applications.
Uniqueness
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
10118-72-6 |
|---|---|
Formule moléculaire |
C7H9ClO4 |
Poids moléculaire |
192.6 g/mol |
Nom IUPAC |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
Clé InChI |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
SMILES isomérique |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
SMILES canonique |
CC(=O)OCC(=COC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


